N-(1-benzyl-4-piperidinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Overview
Description
N-(1-benzyl-4-piperidinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as UMB 68, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of UMB 68 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to have an affinity for several different receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
UMB 68 has been found to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the inhibition of platelet aggregation, and the relaxation of vascular smooth muscle. These effects make it a valuable tool for researchers studying a range of different systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of UMB 68 is its specificity for certain receptors, which makes it a valuable tool for researchers studying these systems. However, one limitation of this compound is its relatively low potency, which means that higher concentrations may be required for certain experiments.
Future Directions
There are several future directions for research on UMB 68, including studies of its potential use in the treatment of various diseases and disorders. This compound has been found to have potential therapeutic applications in the areas of Parkinson's disease, schizophrenia, and cancer, among others. Additionally, further research is needed to fully understand the mechanism of action of UMB 68 and its effects on various systems in the body.
Scientific Research Applications
UMB 68 has been used in a range of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. This compound has been found to have a range of effects on these systems, which makes it a valuable tool for researchers studying these areas.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-27-21-9-8-18(16-22(21)28-2)10-13-24-23(29)25-20-11-14-26(15-12-20)17-19-6-4-3-5-7-19/h3-9,16,20H,10-15,17H2,1-2H3,(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNADTNIAYRAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2CCN(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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